molecular formula C17H19NO4S B4411868 3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide CAS No. 51942-38-2

3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B4411868
CAS No.: 51942-38-2
M. Wt: 333.4 g/mol
InChI Key: VRAYVRCIBZCRAS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group and an amide-linked 2-(methylsulfanyl)phenyl moiety. The trimethoxybenzoyl core is a common pharmacophore in medicinal chemistry, associated with bioactivity in anticancer, antimicrobial, and CNS-targeting compounds .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-20-13-9-11(10-14(21-2)16(13)22-3)17(19)18-12-7-5-6-8-15(12)23-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYVRCIBZCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307935
Record name 3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51942-38-2
Record name NSC196874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(methylthio)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and methylthio group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The primary structural differences among analogs lie in the substituents on the amide nitrogen. Key examples include:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Features
3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide 2-(Methylsulfanyl)phenyl 347.43 (calc.) Sulfur-containing group; moderate lipophilicity
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl 380.23 (calc.) Electron-withdrawing Br; increased halogen bonding potential
3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide 2-(Trifluoromethyl)phenyl 379.35 (calc.) Highly electronegative CF₃; enhanced metabolic stability
VUF15485 Complex fluorophenyl/pyrrolidine 514.58 (calc.) Dual substituents; CNS-targeting potential
4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide 3,4,5-Trimethoxyphenyl 331.35 (calc.) Structural isomer; reversed methoxy/amide positions

Key Observations :

  • Electronic Effects : Bromo and trifluoromethyl groups (e.g., ) increase electron-withdrawing character, altering binding affinity to receptors compared to the electron-rich methylsulfanyl group.
  • Lipophilicity : The SCH₃ group (logP ~3.2) offers moderate hydrophobicity, whereas CF₃ (logP ~3.8) enhances membrane permeability but may reduce solubility .
  • Synthetic Accessibility : Most analogs are synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and substituted anilines (e.g., ).

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • The target compound lacks the C=S stretch (~1240–1258 cm⁻¹) seen in thione-containing analogs (e.g., ), confirming its amide structure.
    • NH stretches (~3150–3319 cm⁻¹) align with tautomeric stability in benzamides .
  • Crystallography :
    • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms hydrogen-bonded chains (N-H···O) along the [101] axis, a pattern likely shared by the target compound .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide?

Methodological Answer:
The synthesis typically involves coupling 3,4,5-trimethoxybenzoic acid derivatives with 2-(methylsulfanyl)aniline. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to form an active ester intermediate.
  • Amide bond formation : React the activated acid with the amine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended.
    Optimization may involve adjusting solvent polarity (e.g., DMF for solubility), stoichiometry (1.2:1 amine:acid ratio), or microwave-assisted synthesis to reduce reaction time .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 3,4,5-positions and methylsulfanyl on the phenyl ring). Key signals: ~3.8–3.9 ppm (methoxy protons) and 2.5 ppm (methylsulfanyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₉NO₄S: 334.1118) .
  • X-ray Crystallography : Resolves crystal packing and torsional angles (e.g., methylsulfanyl group’s C–S–C–C dihedral angles ~7–72°) using SHELX software for refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3,4-dimethoxy or 2,4,5-trimethoxy variants) to isolate substituent effects. For example, removing a methoxy group may reduce lipophilicity, altering membrane permeability .
  • Binding Assays : Use radiolabeled analogs (e.g., tritiated versions) to quantify affinity for targets. Competitive binding experiments with known inhibitors/agonists clarify mechanisms .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites versus receptor pockets, explaining divergent results .

Advanced: What experimental approaches are used to investigate the compound’s mechanism of action in cancer pathways?

Methodological Answer:

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., EGFR, MAPK) to identify primary targets. IC₅₀ values <1 µM suggest therapeutic relevance .
  • Transcriptomics : RNA sequencing of treated cancer cells reveals downstream gene expression changes (e.g., apoptosis markers like Bax/Bcl-2 ratio).
  • Protein Interaction Studies : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) validate direct interactions with proteins like NF-κB or tubulin .

Advanced: How can crystallographic data address discrepancies in proposed molecular conformations?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve intramolecular interactions (e.g., N–H⋯S hydrogen bonds) and torsional angles (e.g., methylsulfanyl group’s orientation). Use SHELXL for refinement, ensuring R-factor <0.05 .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking vs. van der Waals forces) to explain polymorphism or stability differences .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methylsulfanyl group.
  • pH Stability : Avoid strongly basic conditions (>pH 9) to prevent hydrolysis of the amide bond. Buffered solutions (pH 6–7.4) are ideal for biological assays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C, requiring low-temperature storage .

Advanced: How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

  • LogP Optimization : Aim for LogP 2–3 via substituent modification (e.g., replacing methoxy with trifluoromethyl increases lipophilicity).
  • Polar Surface Area (PSA) Reduction : Introduce non-polar groups (e.g., methyl instead of methoxy) to lower PSA below 90 Ų, improving BBB permeability .
  • In Silico Predictors : Use tools like SwissADME to forecast BBB penetration scores and guide synthesis .

Advanced: What strategies validate target engagement in vivo for this compound?

Methodological Answer:

  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase targets) in tumor xenografts via Western blot .
  • Isotope-Labeled Tracers : Synthesize ¹⁴C or deuterated analogs for mass spectrometry imaging (MSI) to track distribution in tissues .
  • Knockout Models : CRISPR-Cas9 knockout of putative targets in cell lines confirms on-mechanism activity (e.g., reduced efficacy in target-null cells) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide
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3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide

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